molecular formula C9H11N3O2 B2634480 ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate CAS No. 2344678-81-3

ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2634480
CAS No.: 2344678-81-3
M. Wt: 193.206
InChI Key: XCKWQQPJUGFOGB-UHFFFAOYSA-N
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Description

Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The imidazo[1,5-a]pyrimidine core is a structural analog of purine bases, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . Additionally, selective hydrogenation using H2 over Pd/C can be employed to obtain specific derivatives of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield dihydro derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyrimidine core.

Comparison with Similar Compounds

Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and diverse applications.

Properties

IUPAC Name

ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKWQQPJUGFOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=NC=C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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